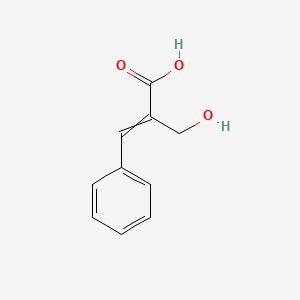
(2Z)-2-(hydroxymethyl)-3-phenylprop-2-enoic acid
Cat. No. B8536249
M. Wt: 178.18 g/mol
InChI Key: FRLSOAJUVAVPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06031121
Procedure details


The product (143.9 g) in Reference Example 2, namely 2-benzylidene-3-acetoxypropionate methyl ester, is dissolved in methanol (400 ml), followed by addition of an aqueous solution of sodium hydroxide (96.0 g; 2.40 mol; purity of 97%) in water (800 ml). The resulting mixture is stirred at ambient temperature for 90 minutes. The reaction solution is concentrated under reduced pressure to distill off methanol, followed by addition of water (100 ml) and 36% hydrochloric acid (250 ml) for adjusting the resulting mixture to neutrality and subsequent extraction into ethyl acetate (600 ml). The resulting organic phase is washed with saturated saline (300 ml). After filtering off insoluble matters, the resulting solution is concentrated under reduced pressure. To the resulting residue is added toluene (250 ml×4), and the mixture is concentrated under reduced pressure to remove acetic acid to give a crude product of the title compound (107.8 g).
[Compound]
Name
product
Quantity
143.9 g
Type
reactant
Reaction Step One

Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name

Name
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].C[O:4][C:5](=[O:19])[C:6](=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:7][O:8]C(=O)C>CO.O>[CH:12](=[C:6]([CH2:7][OH:8])[C:5]([OH:19])=[O:4])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1|
|
Inputs


Step One
[Compound]
|
Name
|
product
|
|
Quantity
|
143.9 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(COC(C)=O)=CC1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
96 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture is stirred at ambient temperature for 90 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction solution is concentrated under reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
to distill off methanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
followed by addition of water (100 ml) and 36% hydrochloric acid (250 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
to neutrality and subsequent extraction into ethyl acetate (600 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The resulting organic phase is washed with saturated saline (300 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtering off insoluble matters
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the resulting solution is concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the resulting residue is added toluene (250 ml×4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture is concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove acetic acid
|
Outcomes


Product
Details
Reaction Time |
90 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)=C(C(=O)O)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 107.8 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
